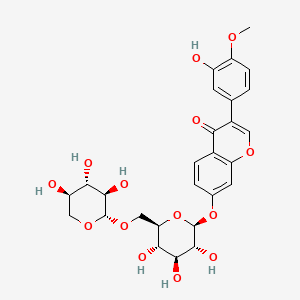
Calycosin 7-O-xylosylglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calycosin 7-O-xylosylglucoside is a naturally occurring isoflavonoid glycoside found in the roots of the leguminous plant Astragalus membranaceus. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties . It is a significant component in traditional Chinese medicine and has been extensively studied for its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calycosin 7-O-xylosylglucoside can be synthesized through biocatalytic methods involving glucosyltransferase enzymes. One such method uses uridine diphosphate-dependent glucosyltransferase (UGT) isolated from Glycine max, which selectively glucosylates the C7 hydroxyl group of calycosin . The reaction conditions typically involve the use of sucrose synthase (SuSy) to recycle uridine diphosphate glucose (UDPG) from sucrose, optimizing factors such as temperature, pH, and concentrations of dimethyl sulfoxide (DMSO), UDP, sucrose, and calycosin .
Industrial Production Methods: Industrial production of this compound often involves hydrolytic extraction combined with high-speed countercurrent chromatography. This method efficiently extracts and purifies calycosin from Astragali Radix using a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water . The hydrolysis of glucosides by hydrochloric acid is also a common approach to break the glycosidic bond and obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Calycosin 7-O-xylosylglucoside undergoes various chemical reactions, including glucosylation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Glucosylation: Utilizes uridine diphosphate glucose (UDPG) and glucosyltransferase enzymes
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Employs hydrochloric acid to break the glycosidic bond.
Major Products:
Glucosylation: Produces this compound from calycosin
Oxidation: Results in various oxidized derivatives of calycosin.
Hydrolysis: Yields calycosin and its aglycone forms.
Applications De Recherche Scientifique
Calycosin 7-O-xylosylglucoside has a wide range of scientific research applications:
Chemistry: Used as a marker compound to evaluate the quality of Astragali Radix and its products.
Biology: Studied for its role in the abiotic stress response of Astragalus membranaceus.
Medicine: Exhibits hepatoprotective, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for liver diseases and other conditions
Mécanisme D'action
Calycosin 7-O-xylosylglucoside exerts its effects through various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Calycosin 7-O-xylosylglucoside is compared with other similar isoflavonoid glycosides such as calycosin and formononetin:
Calycosin: An O-methylated isoflavone found in Astragalus membranaceus and Trifolium pratense. It shares similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.
Formononetin: Another isoflavonoid glycoside with antioxidant and antitumor activities. It is structurally similar to calycosin but has distinct pharmacological effects.
This compound stands out due to its unique combination of xylosyl and glucosyl moieties, contributing to its distinct pharmacological profile and therapeutic potential.
Propriétés
Numéro CAS |
224957-12-4 |
|---|---|
Formule moléculaire |
C27H30O14 |
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-17-5-2-11(6-15(17)28)14-8-37-18-7-12(3-4-13(18)20(14)30)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,19,21-29,31-35H,9-10H2,1H3/t16-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
Clé InChI |
UJFILKCKDPSIPS-FGXGINFVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


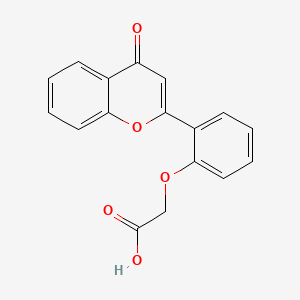
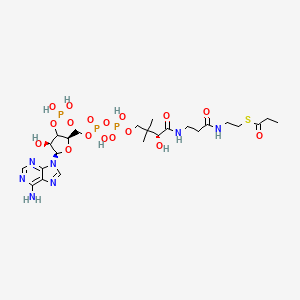

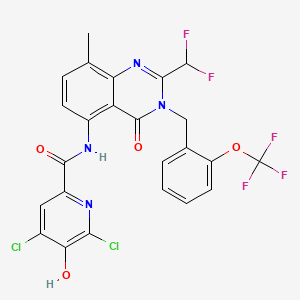
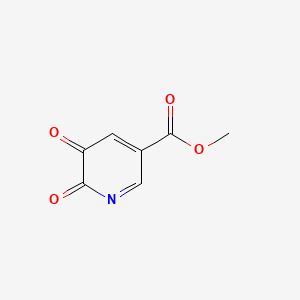
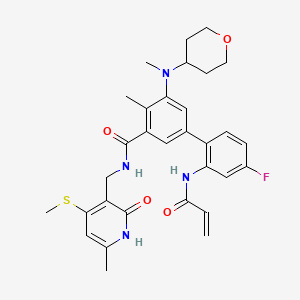
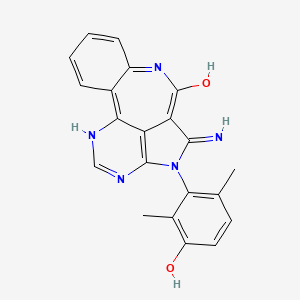
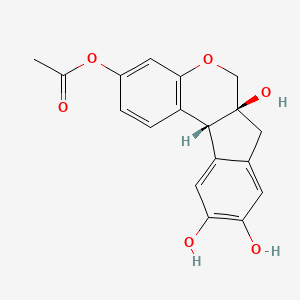
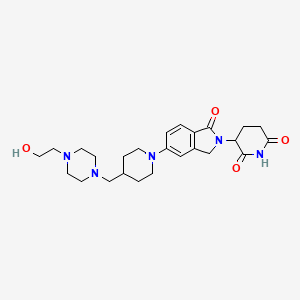
![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
